2-(6-Chloro-9H-purin-9-YL)ethan-1-amine
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Overview
Description
- Its chemical formula is C₇H₈ClN₅ , and its molecular weight is 197.62 g/mol .
- The compound features a chloro-substituted purine ring, making it an interesting target for research and applications.
2-(6-Chloro-9H-purin-9-yl)ethan-1-amine: , is a purine derivative.
Preparation Methods
Synthetic Routes: One common synthetic route involves the chlorination of adenine. The reaction typically proceeds under mild conditions using a chlorinating agent.
Industrial Production: While not widely produced industrially, 6-Chloroadenine can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactions: 6-Chloroadenine can undergo various reactions, including
Common Reagents and Conditions: Alkyl halides, strong bases, and oxidizing agents are commonly used.
Major Products: N-alkylated derivatives and other modified adenine compounds.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of nucleosides and nucleotides.
Biology: Investigated for its potential role in modulating purine metabolism.
Medicine: May have applications in antiviral drug development.
Industry: Limited industrial applications, but research continues.
Mechanism of Action
Targets: 6-Chloroadenine likely interacts with enzymes involved in purine metabolism.
Pathways: It may affect nucleotide synthesis and cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other chlorinated purines like 6-chloroguanine and 6-chloro-2’-deoxyadenosine.
Uniqueness: 6-Chloroadenine’s specific position of chlorination sets it apart from related compounds.
Properties
Molecular Formula |
C7H8ClN5 |
---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
2-(6-chloropurin-9-yl)ethanamine |
InChI |
InChI=1S/C7H8ClN5/c8-6-5-7(11-3-10-6)13(2-1-9)4-12-5/h3-4H,1-2,9H2 |
InChI Key |
LINBMHWSEIXXEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2CCN |
Origin of Product |
United States |
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